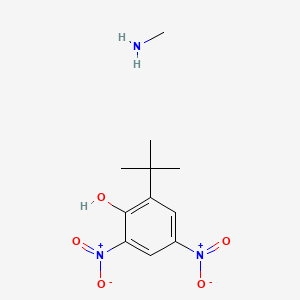
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2. It is known for its unique structure, which includes two tin atoms connected by oxygen atoms and alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane typically involves the reaction of tetrabutylstannane with tetradecyloxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and hexane, and the reaction is often catalyzed by acids or bases to facilitate the formation of the distannoxane linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like distillation and recrystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Scientific Research Applications
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis(trichloroacetyl)distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis(oxododecyl)distannoxane
Uniqueness
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane is unique due to its specific alkyl groups and the resulting properties. Its structure allows for specific interactions in catalysis and material science applications that are not possible with other similar compounds .
Properties
CAS No. |
84787-74-6 |
|---|---|
Molecular Formula |
C44H94O3Sn2 |
Molecular Weight |
908.6 g/mol |
IUPAC Name |
dibutyl-[dibutyl(tetradecoxy)stannyl]oxy-tetradecoxystannane |
InChI |
InChI=1S/2C14H29O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;4*1-3-4-2;;;/h2*2-14H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1 |
InChI Key |
LKHTYEXCONZOSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


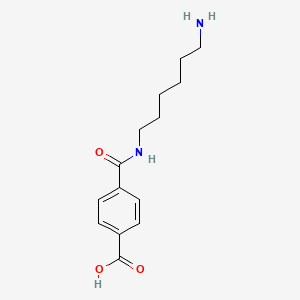
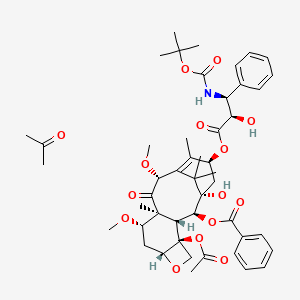
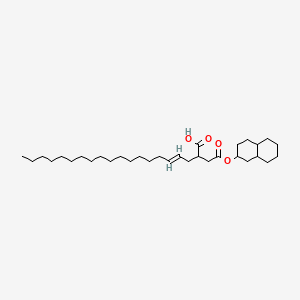


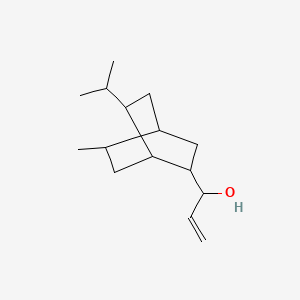
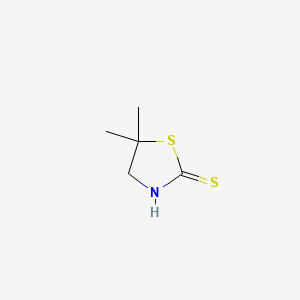
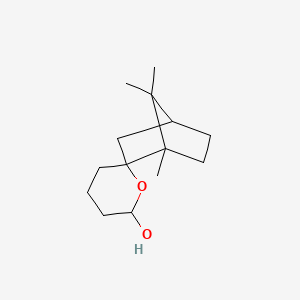
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
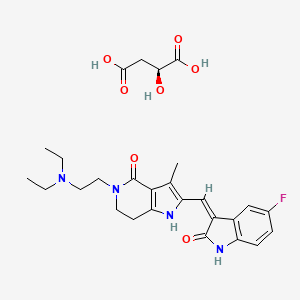
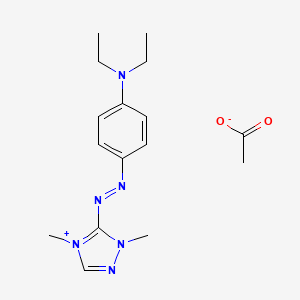
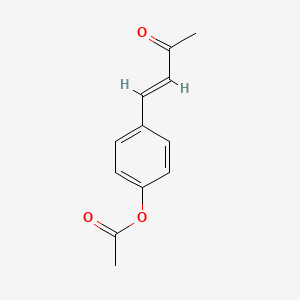
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
